molecular formula C10H13ClN2O B2917908 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride CAS No. 1955498-88-0

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

Cat. No.: B2917908
CAS No.: 1955498-88-0
M. Wt: 212.68
InChI Key: SFWNDWUIMKDXKM-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Formation of the Imine: 2-aminobenzophenone is reacted with ethyl acetoacetate in the presence of an acid catalyst to form the imine intermediate.

  • Reduction: The imine intermediate is reduced using a suitable reducing agent, such as sodium borohydride, to form the benzodiazepine core.

  • Hydrochloride Formation: The final product is converted to its hydrochloride salt by treating it with hydrochloric acid.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the benzodiazepine core.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the benzodiazepine ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals and research chemicals.

  • Biology: It has been studied for its potential biological activities, including its effects on neurotransmitter systems.

  • Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of anxiety, insomnia, and epilepsy.

  • Industry: It is used in the development of new chemical entities and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound produces its sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neuronal excitability.

Comparison with Similar Compounds

  • Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.

  • Alprazolam: Used primarily for the treatment of anxiety disorders.

  • Clonazepam: Known for its anticonvulsant properties.

  • Lorazepam: Used for the management of anxiety disorders and for sedation.

Properties

IUPAC Name

1-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-8(9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWNDWUIMKDXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNCC2=CC=CC=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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